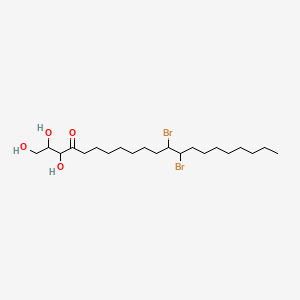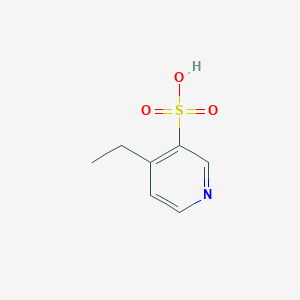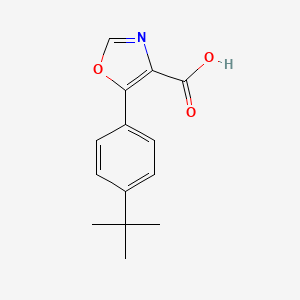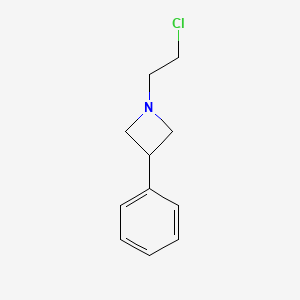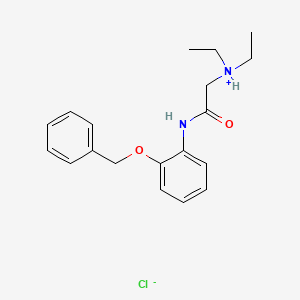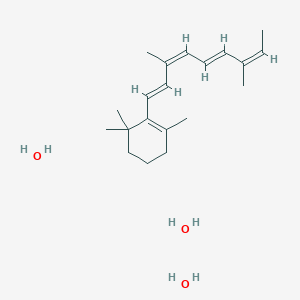
Propionic acid, 2-methyl-2-((4-phenylcyclohexyl)oxy)-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Propionic acid, 2-methyl-2-((4-phenylcyclohexyl)oxy)- is a complex organic compound with a unique structure that includes a propionic acid moiety and a phenylcyclohexyl group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of propionic acid, 2-methyl-2-((4-phenylcyclohexyl)oxy)- typically involves multiple steps. One common method includes the reaction of benzyl cyanide with dimethyl carbonate and potassium carbonate, followed by heating to 100-300°C under pressure. This process yields 2-phenyl propionitrile, which is then hydrolyzed and bromomethylated to produce the final compound .
Industrial Production Methods
Industrial production of this compound often involves similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, with careful control of reaction conditions to minimize by-products and environmental impact.
化学反応の分析
Types of Reactions
Propionic acid, 2-methyl-2-((4-phenylcyclohexyl)oxy)- undergoes various chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: This compound can undergo nucleophilic substitution reactions, often using reagents like sodium hydroxide or potassium tert-butoxide.
Common Reagents and Conditions
The reactions of this compound often require specific reagents and conditions to proceed efficiently. For example, oxidation reactions may be carried out in acidic or basic media, while reduction reactions typically occur in the presence of a solvent like ether or tetrahydrofuran.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For instance, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or alkanes.
科学的研究の応用
Propionic acid, 2-methyl-2-((4-phenylcyclohexyl)oxy)- has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: This compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.
Industry: It is used in the production of specialty chemicals and materials, such as polymers and resins
作用機序
The mechanism of action of propionic acid, 2-methyl-2-((4-phenylcyclohexyl)oxy)- involves its interaction with specific molecular targets and pathways. For example, it may act as an inhibitor or activator of certain enzymes, affecting metabolic pathways and cellular processes. The exact mechanism depends on the context of its use and the specific biological or chemical system involved .
類似化合物との比較
Similar Compounds
Hexaprofen: A compound with a similar structure but different functional groups, used as an anti-inflammatory agent.
2-(4-Methoxyphenoxy) Propionic Acid: Another related compound with sweetness inhibitory activity.
Uniqueness
Propionic acid, 2-methyl-2-((4-phenylcyclohexyl)oxy)- is unique due to its specific combination of a propionic acid moiety and a phenylcyclohexyl group
特性
CAS番号 |
99661-91-3 |
|---|---|
分子式 |
C16H22O3 |
分子量 |
262.34 g/mol |
IUPAC名 |
2-methyl-2-(4-phenylcyclohexyl)oxypropanoic acid |
InChI |
InChI=1S/C16H22O3/c1-16(2,15(17)18)19-14-10-8-13(9-11-14)12-6-4-3-5-7-12/h3-7,13-14H,8-11H2,1-2H3,(H,17,18) |
InChIキー |
SLXUGVRIPZZCIU-UHFFFAOYSA-N |
正規SMILES |
CC(C)(C(=O)O)OC1CCC(CC1)C2=CC=CC=C2 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


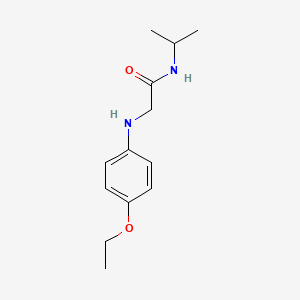

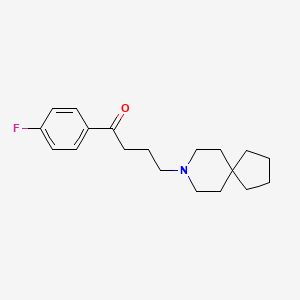
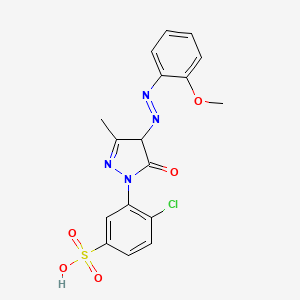

![Benzenamine, 4-[(2,4-dimethylphenyl)azo]-2-methyl-, monohydrochloride](/img/structure/B13776307.png)
